molecular formula C16H22O5 B154798 2-Acetoxymethyl-4-benzyloxybut-1-yl acetate CAS No. 131266-10-9

2-Acetoxymethyl-4-benzyloxybut-1-yl acetate

Cat. No. B154798
M. Wt: 294.34 g/mol
InChI Key: BLAYUKYLAGRIMQ-UHFFFAOYSA-N
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Patent
US06573378B1

Procedure details

To a solution of 2-acetoxymethyl-4-benzyloxy-but-1-yl acetate (55 g, 0.187 mol) in ethanol (250 ml) was added 10% palladium on carbon (2.5 g), and the mixture hydrogenated at atmospheric pressure and room temperature. When the theoretical hydrogen uptake had been achieved (18 hours), the reaction was stopped and filtered through Celite. Evaporation of the filtrate gave a colourless oil (35 g). This was purified by column chromatography on silica gel, elution with 2% methanol in chloroform affording 2-acetoxy-methyl-4-hydroxybut-1-yl acetate as a clear oil (32.9, 86%). δH (CDCl3) 1.61 (2H, q, CHCH2CH2), 2.04 (6H, s, 2×OCOCH3), 2.20 (1H, m, CH), 2.61 (1H, br s, D2O exchangeable, OH), 3.68 (2H, t, CH2OH), 4.04 (4H, d, 2×CH2OCOCH3).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]([CH2:17][O:18][C:19](=[O:21])[CH3:20])[CH2:7][CH2:8][O:9]CC1C=CC=CC=1)(=[O:3])[CH3:2].[H][H]>C(O)C.[Pd]>[C:1]([O:4][CH2:5][CH:6]([CH2:17][O:18][C:19](=[O:21])[CH3:20])[CH2:7][CH2:8][OH:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(C)(=O)OCC(CCOCC1=CC=CC=C1)COC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated at atmospheric pressure and room temperature
CUSTOM
Type
CUSTOM
Details
(18 hours)
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(CCO)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.